N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467282
InChI: InChI=1S/C17H25ClN2O/c1-14(2)20(17(21)11-18)13-16-9-6-10-19(16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3/t16-/m0/s1
SMILES: CC(C)N(CC1CCCN1CC2=CC=CC=C2)C(=O)CCl
Molecular Formula: C17H25ClN2O
Molecular Weight: 308.8 g/mol

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide

CAS No.:

Cat. No.: VC13467282

Molecular Formula: C17H25ClN2O

Molecular Weight: 308.8 g/mol

* For research use only. Not for human or veterinary use.

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide -

Specification

Molecular Formula C17H25ClN2O
Molecular Weight 308.8 g/mol
IUPAC Name N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-2-chloro-N-propan-2-ylacetamide
Standard InChI InChI=1S/C17H25ClN2O/c1-14(2)20(17(21)11-18)13-16-9-6-10-19(16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3/t16-/m0/s1
Standard InChI Key KGJRKGZKEPUWJC-INIZCTEOSA-N
Isomeric SMILES CC(C)N(C[C@@H]1CCCN1CC2=CC=CC=C2)C(=O)CCl
SMILES CC(C)N(CC1CCCN1CC2=CC=CC=C2)C(=O)CCl
Canonical SMILES CC(C)N(CC1CCCN1CC2=CC=CC=C2)C(=O)CCl

Introduction

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide is a synthetic compound of interest in medicinal chemistry, particularly noted for its potential therapeutic applications. It belongs to the class of acetamides and features a pyrrolidine ring, which is known for its role in various biological activities. The compound's unique structural components suggest interactions with biological targets, making it a candidate for further pharmacological studies.

Synthesis and Chemical Reactions

The synthesis of N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide typically involves multi-step organic reactions. Key methods include the reaction of appropriate precursors under controlled conditions such as temperature and solvent choice. Polar aprotic solvents can facilitate nucleophilic substitutions during the synthesis process.

Synthesis ConditionsDescription
Temperature ControlCritical for optimizing yields and purity.
Solvent ChoicePolar aprotic solvents enhance nucleophilic substitutions.
Reaction TimeCareful control to ensure high yield and purity.

Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential for monitoring the progress of the reactions and assessing product purity.

Potential Applications and Mechanism of Action

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide may interact with specific receptors or enzymes within biological systems. Its mechanism of action likely involves interactions with neurotransmitter systems or acting as an inhibitor for certain enzymes. Further studies using in vitro assays can elucidate its binding affinity and selectivity toward specific targets.

Potential Therapeutic Areas

  • Neuropharmacology: The compound's structure suggests potential effects on neurotransmission pathways, influencing mood and behavior.

  • Enzyme Inhibition: Possible applications in targeting specific enzymes for therapeutic benefits.

Stability and Reactivity

The compound's stability under various pH conditions should be assessed, along with its reactivity towards nucleophiles and electrophiles. This data can guide formulation strategies for pharmaceutical applications.

Stability FactorsConsiderations
pH ConditionsAssess stability across a range of pH levels.
ReactivityEvaluate reactivity with nucleophiles and electrophiles.

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